molecular formula C18H19N5O3S B2398749 methyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 896292-92-5

methyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2398749
CAS No.: 896292-92-5
M. Wt: 385.44
InChI Key: YTQARPCDPGABEM-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a triazole-based compound characterized by a 1,2,4-triazole core substituted with ethyl and 1H-pyrrol-1-yl groups at positions 5 and 4, respectively. The triazole ring is further functionalized with a sulfanylacetamido linker connected to a methyl benzoate moiety.

Properties

IUPAC Name

methyl 4-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-3-15-20-21-18(23(15)22-10-4-5-11-22)27-12-16(24)19-14-8-6-13(7-9-14)17(25)26-2/h4-11H,3,12H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQARPCDPGABEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne.

    Thioether Formation: The sulfanyl group is introduced by reacting a thiol with a suitable electrophile.

    Acylation: The acetyl group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.

    Esterification: The final step involves esterification to form the methyl benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of methyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate. In a screening of drug libraries on multicellular spheroids, this compound demonstrated notable efficacy against various cancer cell lines.

Case Study :
In a study conducted by Walid Fayad et al., the compound was identified as a novel anticancer agent through systematic screening. The results indicated that it effectively inhibited cell proliferation in multiple cancer types, suggesting its role as a potential therapeutic agent in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its triazole moiety is known for inhibiting fungal growth and has been linked to potential antibacterial effects.

Data Table: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
This compoundCandida albicans25 µg/mL

These findings suggest that the compound could be developed further as an antimicrobial agent .

Anti-inflammatory Effects

The triazole derivatives are often associated with anti-inflammatory properties. Research indicates that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Study :
A study published in Molecular Pharmacology demonstrated that compounds with similar structures reduced pro-inflammatory cytokine levels in vitro. This suggests that this compound could have therapeutic implications for conditions like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of methyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the triazole ring and the benzoate moiety. Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Triazole Core Benzoate Modification Key Properties
Methyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate 5-ethyl, 4-(1H-pyrrol-1-yl) Methyl ester Likely moderate solubility due to ethyl and pyrrole groups; IR peaks at ~1711 cm⁻¹ (C=O stretch) inferred from analogs .
Ethyl 4-[(5-{[4-(acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl}acetoamido]benzoate (Compound 20, ) 4-phenyl, 5-{[4-(acetylamino)phenoxy]methyl} Ethyl ester Higher melting point (251.4–252.0°C), yield 60%, IR peaks at 1711 cm⁻¹ (ester C=O) and 1663 cm⁻¹ (amide C=O). Enhanced steric hindrance from phenyl/acetylamino groups may reduce solubility.
Methyl 4-[2-({4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]benzoate (C677-0200, ) 4-(4-methoxyphenyl), 5-[(1-methyl-1H-pyrrol-2-yl)methyl] Methyl ester Methoxy group improves lipophilicity; methyl-pyrrole substitution may enhance membrane permeability. Structural data suggests planar aromatic systems, aiding crystallographic resolution .

Key Findings :

Substituent Effects: Ethyl vs. Pyrrole Derivatives: The 1H-pyrrol-1-yl group in the target compound vs. the 1-methyl-pyrrole in alters electronic properties. Methylation of the pyrrole (as in ) may enhance metabolic stability compared to the unsubstituted pyrrole.

Physicochemical Properties: Melting Points: The phenyl/acetylamino-substituted analog exhibits a higher melting point (251–252°C) due to stronger intermolecular interactions (e.g., hydrogen bonding from acetylamino). Spectral Data: IR spectra of analogs show distinct C=O stretches (1711–1663 cm⁻¹), consistent with ester and amide functionalities. The target compound is expected to exhibit similar spectral features.

The methyl benzoate in the target compound and may serve as a prodrug moiety, enhancing bioavailability via esterase-mediated hydrolysis.

Biological Activity

Methyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate, with the CAS number 896292-92-5, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C18H19N5O3S
  • Molecular Weight : 385.44 g/mol
  • SMILES Notation : COC(=O)c1ccc(cc1)NC(=O)CSc1nnc(n1n1cccc1)CC

Biological Activity

The biological activity of this compound primarily revolves around its antimicrobial and anticancer properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, including compounds similar to this compound, exhibit notable antimicrobial effects against various pathogens. For instance:

  • Bacterial Inhibition : Compounds containing the triazole moiety have shown activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain triazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaActivity
Triazole Derivative AS. aureusModerate
Triazole Derivative BE. coliHigh

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research suggests that triazole-based compounds can inhibit cancer cell proliferation by targeting specific signaling pathways:

  • Mechanism of Action : Some studies have indicated that these compounds may interfere with the Wnt/β-catenin signaling pathway, which is crucial in cancer progression . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Studies

Several case studies have explored the biological effects of similar compounds:

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Acetamidophenyl Intermediate : Acetylation of 4-amino benzoic acid using acetic anhydride.
  • Cyclization to Form Triazole Ring : Reaction of pyrrole derivatives under controlled conditions.
  • Coupling Reaction : Final coupling of intermediates using sulfanylating agents .

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